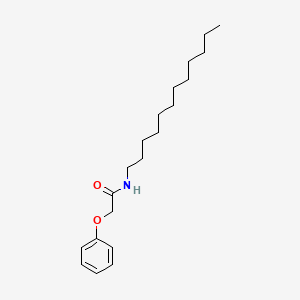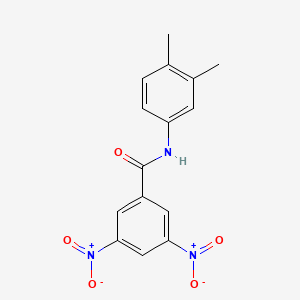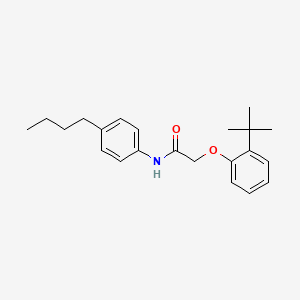![molecular formula C27H24O4 B11989966 1,3-bis(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11989966.png)
1,3-bis(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-BIS-BENZYLOXY-7,8,9,10-TETRAHYDRO-BENZO©CHROMEN-6-ONE: is a complex organic compound with the molecular formula C27H24O4 and a molecular weight of 412.49 g/mol It is often used in early discovery research due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS-BENZYLOXY-7,8,9,10-TETRAHYDRO-BENZO©CHROMEN-6-ONE typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Chromene Ring: This step involves the cyclization of a suitable precursor to form the chromene ring structure.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced through a substitution reaction, often using benzyl chloride and a base such as sodium hydride.
Hydrogenation: The final step involves the hydrogenation of the compound to reduce any double bonds and achieve the tetrahydro form.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as batch processing and the use of automated reactors, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-BIS-BENZYLOXY-7,8,9,10-TETRAHYDRO-BENZO©CHROMEN-6-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Benzyl chloride (C7H7Cl) and sodium hydride (NaH) are commonly used for introducing benzyloxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield fully saturated compounds .
Applications De Recherche Scientifique
1,3-BIS-BENZYLOXY-7,8,9,10-TETRAHYDRO-BENZO©CHROMEN-6-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1,3-BIS-BENZYLOXY-7,8,9,10-TETRAHYDRO-BENZO©CHROMEN-6-ONE involves its interaction with specific molecular targets. For example, as a potential phosphodiesterase II inhibitor, it can modulate the levels of cyclic nucleotides in cells, affecting various signaling pathways. This modulation can lead to changes in cellular functions, such as reduced inflammation or altered neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-BIS-(4-CHLORO-BENZYLOXY)-7,8,9,10-TETRAHYDRO-BENZO©CHROMEN-6-ONE: This compound has similar structural features but includes chlorine atoms, which can affect its reactivity and biological activity.
1,3-BIS-(4-METHYL-BENZYLOXY)-BENZO©CHROMEN-6-ONE:
Uniqueness
1,3-BIS-BENZYLOXY-7,8,9,10-TETRAHYDRO-BENZO©CHROMEN-6-ONE is unique due to its specific benzyloxy substitutions and tetrahydro structure, which confer distinct chemical and biological properties. These features make it a valuable compound for research in various scientific fields .
Propriétés
Formule moléculaire |
C27H24O4 |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
1,3-bis(phenylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C27H24O4/c28-27-23-14-8-7-13-22(23)26-24(30-18-20-11-5-2-6-12-20)15-21(16-25(26)31-27)29-17-19-9-3-1-4-10-19/h1-6,9-12,15-16H,7-8,13-14,17-18H2 |
Clé InChI |
BQAMJAWOYFAHDN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11989884.png)
![4-benzyl-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-piperazinamine](/img/structure/B11989894.png)
![Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one](/img/structure/B11989899.png)



![ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11989928.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11989944.png)


![(5E)-5-[(2E,4E)-5-anilino-2,4-pentadienylidene]-3-ethyl-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B11989968.png)
![8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione](/img/structure/B11989974.png)

